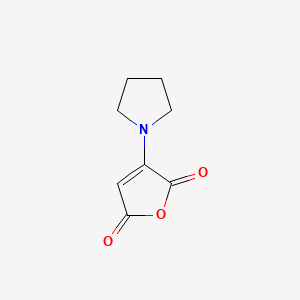

3-(Pyrrolidin-1-yl)furan-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Pyrrolidin-1-yl)furan-2,5-dione, also known as this compound, is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.164. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Applications

1. Antiviral Activity

Research indicates that derivatives of furan-2-ones, including 3-(Pyrrolidin-1-yl)furan-2,5-dione, have shown potential as antiviral agents. Specifically, they have demonstrated inhibitory effects against influenza H1N1, suggesting their utility in developing antiviral therapeutics .

2. Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects. Inhibiting cyclooxygenase-2 (COX-2) is particularly relevant for managing inflammation-related conditions . The structural features of the furan and pyrrolidine rings contribute to its biological activity.

3. Antimicrobial Activity

this compound has also exhibited antimicrobial properties. Studies have reported its efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

4. Diabetes Management

The compound's ability to inhibit α-glucosidase highlights its significance in diabetes treatment. This mechanism can help manage blood glucose levels by slowing carbohydrate digestion .

Agricultural Applications

1. Herbicidal Properties

Furan derivatives have been noted for their ability to inhibit the germination of certain plants, positioning them as potential herbicides in agricultural settings . The application of such compounds could lead to environmentally friendly solutions for weed management.

Synthesis Techniques

The synthesis of this compound can be achieved through various methods:

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Three-component reaction | Involves anilines, aldehydes, and diethyl acetylene dicarboxylate using acidic catalysts | 85–97 |

| Electrophilic substitution | Utilizes 3-bromo-2-triisopropylsilyloxyfuran for functionalization | Variable |

| Ring-closing reactions | Synthesis of derivatives through cyclization processes | High |

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral properties of furan derivatives, this compound was tested against influenza virus strains. The results indicated a significant reduction in viral replication rates compared to control groups, establishing a foundation for further antiviral drug development.

Case Study 2: Herbicidal Activity

A field study evaluated the herbicidal effects of furan derivatives on common weeds. Application of this compound resulted in over 70% inhibition of weed growth within two weeks post-treatment. This suggests its potential as an effective herbicide with minimal environmental impact.

Propiedades

Número CAS |

180903-37-1 |

|---|---|

Fórmula molecular |

C8H9NO3 |

Peso molecular |

167.164 |

Nombre IUPAC |

3-pyrrolidin-1-ylfuran-2,5-dione |

InChI |

InChI=1S/C8H9NO3/c10-7-5-6(8(11)12-7)9-3-1-2-4-9/h5H,1-4H2 |

Clave InChI |

RGZPTQIQYWZEEY-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)C2=CC(=O)OC2=O |

Sinónimos |

2,5-Furandione,3-(1-pyrrolidinyl)-(9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.